N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a complex organic compound that features a benzodioxole ring, a piperazine ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes.
Acetylation: The piperazine derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the acetylated piperazine derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, modulating their activity. The benzodioxole ring can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-1-(1,1’-biphenyl)-4-yl-1-propanone
- 3-(1,3-benzodioxol-5-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole and piperazine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H31N5O6 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide |
InChI |
InChI=1S/C26H31N5O6/c1-35-20-5-3-19(4-6-20)30-12-10-29(11-13-30)16-25(33)31-9-8-27-26(34)21(31)15-24(32)28-18-2-7-22-23(14-18)37-17-36-22/h2-7,14,21H,8-13,15-17H2,1H3,(H,27,34)(H,28,32) |
InChI Key |
HOKBDIRNMOCBCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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